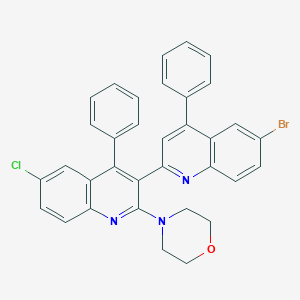![molecular formula C21H20O5 B407602 propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate CAS No. 300557-44-2](/img/structure/B407602.png)
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-methyl-3-nitroaniline, under acidic conditions.
Introduction of Substituents: The introduction of the methylethyl oxycarbonyl group and the 4-methylbenzoate group can be achieved through esterification and acylation reactions, respectively. These reactions often require the use of reagents such as acetic anhydride, pyridine, and catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and affecting cellular processes.
Targeting Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzo[b]furan: A derivative with a methyl group at the 2-position.
4-Methylbenzoate: A simpler ester derivative.
Uniqueness
propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and potential biological activities. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
300557-44-2 |
|---|---|
Fórmula molecular |
C21H20O5 |
Peso molecular |
352.4g/mol |
Nombre IUPAC |
propan-2-yl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-12(2)24-21(23)19-14(4)25-18-10-9-16(11-17(18)19)26-20(22)15-7-5-13(3)6-8-15/h5-12H,1-4H3 |
Clave InChI |
QLGYUDNSMOOZLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B407519.png)

![4-{4-[(3-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407523.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B407524.png)


![2-{5-(4-bromophenyl)-3-[4-(methyloxy)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-4-phenylquinazoline](/img/structure/B407529.png)
![4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407531.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B407532.png)
![2-(4-iodophenyl)-4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407533.png)
![4-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B407536.png)
![2-(4-iodophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407537.png)
![2-(3-iodophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407541.png)
![2-(2-bromophenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407542.png)
